BAY-320
Description
Significance of Mitotic Fidelity and Chromosome Segregation in Cellular Processes
The accurate distribution of a complete and identical set of chromosomes to daughter cells during cell division is a fundamental requirement for life. This process, known as chromosome segregation, ensures genomic stability across generations of cells. researchtrends.net Mitotic fidelity, the precision of this segregation process, is paramount for normal cell proliferation and organismal viability. virginia.edufrontiersin.org Errors in chromosome segregation can lead to aneuploidy, a state where cells have an incorrect number of chromosomes. nih.govmit.edu Aneuploidy is often detrimental, potentially causing cell death, developmental disorders like Down syndrome, or contributing significantly to the genesis and progression of cancer. nih.govmit.edufrontiersin.org To prevent such errors, eukaryotic cells have evolved sophisticated surveillance mechanisms. mdpi.com The alignment of chromosomes at the spindle equator during metaphase is a highly conserved step that is thought to promote the fidelity of their subsequent segregation. rupress.orgnih.gov
Overview of the Spindle Assembly Checkpoint (SAC) Function
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the accuracy of chromosome segregation during mitosis. nih.govnih.gov It functions as a quality control system, monitoring the attachment of chromosomes to the mitotic spindle, a complex machine made of microtubules. frontiersin.orgnih.gov The SAC delays the onset of anaphase, the stage where sister chromatids separate, until every chromosome is properly attached to microtubules from opposite spindle poles. researchtrends.netnih.gov When unattached kinetochores—the protein structures on chromosomes where microtubules bind—are detected, the SAC is activated. nih.govmdpi.com This activation leads to the assembly of the Mitotic Checkpoint Complex (MCC). frontiersin.orgnih.gov The MCC is a diffusible inhibitor that targets and blocks the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C), an essential E3 ubiquitin ligase required for sister chromatid separation and mitotic exit. nih.gov Once all chromosomes have achieved stable bipolar attachment, the SAC is silenced, the APC/C is activated, and the cell proceeds into anaphase. nih.govnih.gov
Role of BUB1 Kinase in Mitosis and SAC Regulation
Budding uninhibited by benzimidazoles 1 (BUB1) is a conserved serine/threonine protein kinase that is a central component of the Spindle Assembly Checkpoint. elifesciences.orgnih.govwikipedia.org BUB1 is one of the first proteins to accumulate at unattached kinetochores during mitosis. elifesciences.orgnih.gov Its recruitment is a critical early step in initiating the checkpoint signal. nih.gov BUB1 acts as a key platform at the kinetochore, orchestrating the recruitment of several other essential SAC proteins, including MAD1, MAD2, and BUBR1. elifesciences.orgwikipedia.org This function places BUB1 at the heart of the signaling cascade that prevents premature entry into anaphase. nih.govwikipedia.org Beyond its role in the SAC, BUB1 is also implicated in ensuring correct chromosome alignment and regulating the duration of mitosis. nih.gov
The precise role of BUB1 in the SAC has been a subject of extensive research, particularly concerning its dual functions as both a kinase (catalytic function) and a molecular platform (scaffolding function). elifesciences.orgnih.gov As a kinase, BUB1's best-characterized activity is the phosphorylation of Histone H2A on threonine 120 (H2A-pT120). elifesciences.org This phosphorylation event is crucial for recruiting Shugoshin (Sgo1) proteins to the centromere, which helps protect centromeric cohesion. elifesciences.orgroyalsocietypublishing.orgrupress.org As a scaffold, BUB1 provides a binding site for other checkpoint proteins, which is essential for assembling the signaling machinery of the SAC. elifesciences.orgnih.govresearchgate.net
The development of specific small-molecule inhibitors has been invaluable for dissecting these two functions. The chemical compound BAY-320 is a selective and potent inhibitor of the kinase activity of BUB1. elifesciences.orgroyalsocietypublishing.orgmedchemexpress.com Research utilizing this compound has been instrumental in demonstrating that BUB1's catalytic activity and scaffolding functions can be separated. elifesciences.orgnih.gov Studies comparing the effects of BUB1 kinase inhibition by this compound to the effects of depleting the entire BUB1 protein have revealed that the catalytic activity is largely dispensable for the primary function of the SAC. elifesciences.orgnih.gov Treatment with this compound only has minor effects on mitotic progression and the recruitment of core SAC proteins like Mad1 and Mad2. elifesciences.orgnih.gov This suggests that the scaffolding function of BUB1 is the dominant one for checkpoint signaling. elifesciences.orgnih.gov However, the inhibition of BUB1's kinase activity with this compound does impair chromosome arm resolution and affects the localization of the Chromosomal Passenger Complex (CPC), indicating a specific role for BUB1's enzymatic function in these processes. elifesciences.orgnih.gov
Research Findings on this compound
The compound this compound has been characterized as a potent and selective tool for investigating BUB1 kinase function in both biochemical and cellular environments. elifesciences.org
| Parameter | Finding | Reference |
| Target | Human BUB1 Kinase | elifesciences.orgglpbio.com |
| IC₅₀ | 680 nM (in vitro, with 2 mM ATP) | elifesciences.orgglpbio.com |
| Cellular Effect | Drastically reduces phosphorylation of Histone H2A-T120 | elifesciences.orgnih.gov |
| Cellular Effect | Inhibits endogenous BUB1-mediated Sgo1 localization | royalsocietypublishing.orgmedchemexpress.com |
Differentiating BUB1 Functions with this compound
Studies using this compound have allowed researchers to distinguish between the catalytic and non-catalytic (scaffolding) roles of BUB1.
| Function | Effect of BUB1 Kinase Inhibition (with this compound) | Interpretation | Reference |
| Spindle Assembly Checkpoint (SAC) | Minor effects on SAC signaling and mitotic progression. | BUB1's catalytic activity is largely dispensable for SAC function. | elifesciences.orgnih.govroyalsocietypublishing.org |
| Chromosome Cohesion | Impaired chromosome arm resolution. | BUB1 kinase activity is required for proper cohesion. | elifesciences.orgnih.gov |
| Protein Localization | Affected chromosome association of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC). | BUB1 kinase activity plays a role in recruiting key protein complexes to chromosomes. | elifesciences.orgnih.gov |
| Overall Role | BUB1 functions primarily as a scaffolding protein for the SAC. | The scaffolding function is dominant for checkpoint control, while the kinase activity has more specialized roles. | elifesciences.orgnih.gov |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N6O2/c1-4-36-18-11-20(27)19(21(28)12-18)14-34-24(16-5-6-16)15(2)23(33-34)26-30-13-22(35-3)25(32-26)31-17-7-9-29-10-8-17/h7-13,16H,4-6,14H2,1-3H3,(H,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAELFQHBZPHEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)C5CC5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Preclinical Characterization of Bay 320 As a Chemical Probe for Bub1 Kinase
Identification of BAY-320 as a Lead Compound
This compound emerged from a high-throughput screening of the Bayer compound library aimed at identifying inhibitors of BUB1 kinase. aacrjournals.orgaacrjournals.org This initial screen identified a "single hit" from a sub-library of related indazoles that exhibited submicromolar activity and an ATP-competitive mechanism of action. scispace.com Through a process of chemical optimization, this initial hit was developed into a lead compound. aacrjournals.org This lead compound demonstrated a tenfold improvement in affinity and showed cellular activity in both mechanistic and functional assays. scispace.com Further structural modifications to enhance its physicochemical and pharmacokinetic properties ultimately led to the identification of this compound, a member of the benzylpyrazole class of compounds. aacrjournals.orgaacrjournals.org The development of this compound provided a valuable tool for studying the specific catalytic functions of BUB1 kinase in cellular processes. nih.govelifesciences.org
Selective Inhibition Profile of this compound Towards BUB1 Kinase
This compound has been demonstrated to be a potent and selective inhibitor of BUB1 kinase. nih.govelifesciences.org In vitro kinase assays have shown that this compound effectively inhibits the kinase activity of the recombinant catalytic domain of human BUB1. nih.govelifesciences.org This inhibition was observed through the dose-dependent reduction of both BUB1 autophosphorylation and the phosphorylation of its substrate, histone H2A on threonine 120 (H2A-T120). nih.govelifesciences.org
This compound functions as an ATP-competitive inhibitor, meaning it vies with ATP for binding to the active site of the BUB1 kinase. nih.govmedchemexpress.eumedchemexpress.com This mode of action was confirmed in biochemical assays. scispace.com
To assess its selectivity, this compound was tested against extensive panels of human kinases. In one screen against 222 different protein kinases, this compound displayed only modest cross-reactivity with other kinases, even at a concentration of 10 µM. nih.govelifesciences.org A more comprehensive quantitative analysis using an active site-directed competition-binding assay against 403 human kinases further underscored its remarkable selectivity for BUB1. nih.govelifesciences.orgelifesciences.org The results from these extensive screenings confirm the high specificity of this compound for BUB1, making it a reliable chemical probe for studying its catalytic role. nih.govelifesciences.org
Table 1: In Vitro Inhibitory Activity of this compound against BUB1 Kinase
| Assay Type | Target | IC50 (nM) | Conditions |
| In vitro kinase assay | Recombinant human BUB1 catalytic domain (amino acids 704-1085) | 680 ± 280 | 2 mM ATP |
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) of this compound against the catalytic domain of human BUB1 kinase. The data is derived from in vitro kinase assays measuring the phosphorylation of a substrate in the presence of ATP. nih.govelifesciences.org
Table 2: Kinase Selectivity Profile of this compound
| Assay Type | Number of Kinases Screened | This compound Concentration | Outcome |
| Kinase profiler screen | 222 | 10 µM | Modest cross-reactivity |
| Active site-directed competition-binding assay | 403 | 300 nM and 1000 nM | Exquisite binding selectivity for BUB1 |
This table outlines the selectivity of this compound as determined by two different kinase screening platforms. These assays are crucial for establishing the specificity of an inhibitor for its intended target. nih.govelifesciences.orgelifesciences.org
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Bay 320 Analogues
Chemical Synthesis Pathways of BAY-320
The synthesis of this compound is a multi-step process that employs several key organic reactions to construct its complex molecular architecture. royalsocietypublishing.orgresearchgate.net An eight-step synthesis has been reported, starting from acyl chloride and culminating in the final benzylpyrazole product. royalsocietypublishing.orgresearchgate.net This pathway strategically utilizes Weinreb amide formation, a Knorr pyrazole (B372694) synthesis, and a Buchwald-Hartwig amination to achieve the target compound. royalsocietypublishing.orgresearchgate.netbiorxiv.org
The synthesis commences with the Weinreb amide formation , where an acyl chloride is converted into a stable N-methoxy-N-methylamide, known as a Weinreb amide. royalsocietypublishing.orgacs.org This intermediate is particularly useful because it reacts cleanly with organometallic reagents like Grignard reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol. acs.org In the synthesis of this compound, the initial Weinreb amide is reacted with ethylmagnesium bromide to produce a cyclopropyl (B3062369) ethyl ketone. royalsocietypublishing.orgresearchgate.net
Following the formation of the ketone, the molecule is elaborated into a 1,3-dicarbonyl compound, which serves as a direct precursor for the pyrazole core. royalsocietypublishing.orgresearchgate.net The central heterocyclic pyrazole ring is then constructed via a Knorr reaction . royalsocietypublishing.orgresearchgate.net The Knorr pyrazole synthesis is a classic condensation reaction that forms a pyrazole from a hydrazine (B178648) and a β-ketoester or a 1,3-dicarbonyl compound. uomustansiriyah.edu.iq
Once the pyrazole core is established, it undergoes N-alkylation with a substituted benzyl (B1604629) bromide. royalsocietypublishing.orgresearchgate.net Subsequent functional group manipulations convert an ester group into an amidine. royalsocietypublishing.org The pyrimidine (B1678525) ring is then constructed and attached to the pyrazole core. royalsocietypublishing.orgresearchgate.net
The final key step in the synthesis is a Buchwald-Hartwig amination . royalsocietypublishing.orgresearchgate.net This palladium-catalyzed cross-coupling reaction forms a crucial carbon-nitrogen bond, linking the pyrimidine ring to a substituted amine to yield the final product, this compound. royalsocietypublishing.orgugr.es
Table 1: Key Synthetic Steps for this compound This table is interactive. You can sort and filter the data.
Exploration of Benzylpyrazole Scaffold in BUB1 Inhibition
The benzylpyrazole core of this compound is fundamental to its function as a BUB1 kinase inhibitor. aacrjournals.orgportico.org This structural motif was identified through a high-throughput screening effort, which found an initial hit that was subsequently optimized through medicinal chemistry to produce the potent and selective lead compound, this compound. aacrjournals.org
This compound and its analogues, such as BAY-524, are substituted benzylpyrazole compounds that act as ATP-competitive inhibitors of BUB1. nih.govelifesciences.org They have demonstrated high selectivity for BUB1 kinase. aacrjournals.org In vitro kinase assays show that this compound inhibits the recombinant catalytic domain of human BUB1 with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. nih.govelifesciences.org
The primary role of BUB1 kinase is the phosphorylation of Histone 2A at threonine 120 (H2A-pT120). nih.gov This phosphorylation event is critical for recruiting Shugoshin (Sgo1), a protein essential for protecting centromeric cohesion during mitosis. nih.govnih.gov Studies using this compound have confirmed its mechanism of action; treatment of cells with the inhibitor leads to a reduction in H2A-pT120 levels and a subsequent loss of centromeric Sgo1. royalsocietypublishing.orgnih.gov
Interestingly, research using this compound has helped to distinguish the catalytic and scaffolding functions of BUB1. nih.govelifesciences.org While the kinase activity is crucial for Sgo1 localization, it appears to be largely dispensable for the primary spindle assembly checkpoint signaling, suggesting BUB1's role in the SAC is predominantly as a scaffold protein. nih.govelifesciences.org However, inhibiting the kinase function with this compound can sensitize cancer cells to taxane-based chemotherapies like paclitaxel (B517696), leading to significant chromosome segregation errors and reduced cell proliferation. aacrjournals.orgnih.gov
Structure-Activity Relationship (SAR) Insights for Rational Inhibitor Design
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective drugs by identifying which parts of a molecule are critical for its biological activity. collaborativedrug.comstudysmarter.co.uk For the benzylpyrazole class of BUB1 inhibitors, SAR insights have been crucial for enhancing potency and selectivity.
The discovery of this compound began with a single hit from a high-throughput screen, which was then subjected to chemical optimization. aacrjournals.org This process involves synthesizing and testing numerous analogues to understand how structural modifications affect inhibitory activity. X-ray crystallography of benzylpyrazoles bound to BUB1 has provided a detailed understanding of the binding mode, enabling rational design of improved inhibitors. aacrjournals.org
A comparison between this compound and a close analogue, BAY-524, offers a clear example of SAR. nih.govelifesciences.org Although structurally similar, they exhibit different potencies.
Table 2: In Vitro Inhibitory Activity of this compound and BAY-524 against BUB1 Kinase This table is interactive. You can sort and filter the data.
As shown in Table 2, BAY-524 is slightly more potent than this compound in biochemical assays. nih.govelifesciences.org This difference, arising from minor structural changes, highlights the sensitivity of the BUB1 active site to the inhibitor's structure. Furthermore, kinase profiling studies have shown that this compound is highly selective, with only modest activity against a large panel of other protein kinases, which is a desirable characteristic for a targeted therapeutic agent. nih.govelifesciences.org
Despite its utility as a chemical probe, studies have noted that high concentrations of this compound may be required for full cellular inhibition, which could lead to off-target effects. researchgate.netnih.govresearchgate.net This underscores the ongoing need for improved BUB1 inhibitors. The SAR knowledge gained from this compound and its analogues provides a solid foundation for the rational design of next-generation inhibitors with enhanced potency, selectivity, and better pharmacological properties. aacrjournals.org
Molecular and Biochemical Mechanisms of Bub1 Kinase Inhibition by Bay 320 in Research Models
In Vitro Inhibition of Recombinant BUB1 Catalytic Domain
BAY-320 has been demonstrated to directly inhibit the kinase activity of the recombinant catalytic domain of human BUB1 (amino acids 704-1085) in biochemical assays. nih.govelifesciences.org This inhibition affects both the autophosphorylation of BUB1 and its ability to phosphorylate external substrates. nih.govelifesciences.org
In vitro kinase assays are pivotal in characterizing the inhibitory effect of this compound. These assays typically utilize purified recombinant BUB1 and a known substrate, such as Histone H2A. nih.govelifesciences.orgresearchgate.net The phosphorylation of Histone H2A at threonine 120 (H2A-T120) is a well-established downstream event of BUB1 kinase activity. royalsocietypublishing.orgnih.govrupress.org The inhibition of both BUB1 autophosphorylation and H2A-T120 phosphorylation is monitored to determine the potency of the inhibitor. nih.govelifesciences.org
Studies have shown that this compound inhibits the recombinant catalytic domain of human BUB1 in a dose-dependent manner. nih.govelifesciences.orgresearchgate.net In the presence of 2 mM ATP, this compound was found to have an IC₅₀ of approximately 680 ± 280 nM for the inhibition of the recombinant human BUB1 catalytic domain. nih.govelifesciences.org Another study reported an IC₅₀ of 0.56 µM for this compound in inhibiting BUB1 phosphorylation of H2A in vitro. royalsocietypublishing.org These assays confirm that this compound directly targets the catalytic activity of BUB1. nih.govelifesciences.org
| Assay Type | Target | Substrate | Key Findings | IC₅₀ | Reference |
| In Vitro Kinase Assay | Recombinant Human BUB1 (catalytic domain 704-1085) | Histone H2A | Dose-dependent inhibition of H2A-T120 phosphorylation. | ~680 ± 280 nM | nih.govelifesciences.org |
| In Vitro Kinase Assay | Recombinant GFP-Bub1 | Histone H2A | Dose-dependent inhibition of H2ApT120 production. | 0.56 µM | royalsocietypublishing.org |
| In Vitro Kinase Assay | Recombinant Human BUB1 (catalytic domain 704–1085) | - | Inhibition of BUB1 autophosphorylation. | Not explicitly stated | nih.govelifesciences.org |
Cellular Inhibition of Endogenous BUB1 Kinase Activity
The efficacy of this compound extends to the cellular environment, where it potently inhibits endogenous BUB1 kinase activity. royalsocietypublishing.orgnih.govelifesciences.org This has been demonstrated in various cell lines, including HeLa and RPE1 cells. nih.govelifesciences.org
A primary method for assessing BUB1 inhibition in intact cells is the measurement of phospho-Histone H2A-T120 (pH2A-T120) levels. royalsocietypublishing.orgnih.govelifesciences.org Techniques such as immunofluorescence microscopy and In-Cell Western assays are employed to quantify the reduction in pH2A-T120 at kinetochores and along chromosome arms following treatment with this compound. nih.govelifesciences.orgbiorxiv.org
Treatment of mitotically synchronized HeLa and RPE1 cells with this compound leads to a significant and dose-dependent reduction in pH2A-T120 staining at kinetochores. nih.govelifesciences.org Near-maximal inhibition of BUB1 is typically achieved at concentrations between 3 and 10 µM. nih.govelifesciences.org For instance, treating HeLa cells with 10 µM this compound for 3 hours almost completely abolishes the centromeric staining of H2ApT120. royalsocietypublishing.org In-Cell Western assays have further corroborated these findings, with one study determining a cellular IC₅₀ of 379 ± 156 nM for the inhibition of total pH2A-T120 signal intensity. nih.gov Western blotting of histones purified from inhibitor-treated cells also confirms a drastic reduction in T120 phosphorylation. nih.govelifesciences.org
| Assay Type | Cell Line(s) | Endpoint Measured | Key Findings | Concentration Range | Reference |
| Immunofluorescence Microscopy | HeLa, RPE1 | Centromeric/Kinetochore pH2A-T120 levels | Dose-dependent reduction of pH2A-T120. Near-maximal inhibition. | 3-10 µM | nih.govelifesciences.org |
| In-Cell Western Assay | HeLa | Total pH2A-T120 signal intensity | Potent inhibition with a determined IC₅₀ of 379 ± 156 nM. | Not specified | nih.gov |
| Immunofluorescence | HeLa | Centromeric H2ApT120 staining | Almost complete abolishment of staining. | 10 µM | royalsocietypublishing.orgbiorxiv.org |
| Western Blot | HeLa, RPE1 | Total Histone H2A-T120 phosphorylation | Drastic reduction in T120 phosphorylation. | Not specified | nih.govelifesciences.org |
Impact on BUB1 Substrate Localization (e.g., Shugoshin (Sgo1/2) Localization)
A critical function of BUB1 kinase activity is the phosphorylation of H2A-T120, which creates a docking site for Shugoshin (Sgo1) proteins at the centromere. royalsocietypublishing.orgrupress.orgnih.gov Sgo1 plays a vital role in protecting centromeric cohesin from premature cleavage and in recruiting other important mitotic proteins. aacrjournals.org
Inhibition of BUB1 by this compound disrupts this pathway, leading to the delocalization of Sgo1 from the centromeres. royalsocietypublishing.orgnih.gov Studies using immunofluorescence have clearly shown that treatment with this compound results in a marked reduction of Sgo1 levels at the centromeres in mitotic cells. royalsocietypublishing.orgnih.gov For example, in HeLa cells treated with 10 µM this compound, a significant loss of centromeric Sgo1 was observed. royalsocietypublishing.org This effect is a direct consequence of the inhibition of H2A-T120 phosphorylation, demonstrating this compound's ability to interfere with a key downstream signaling event of BUB1. royalsocietypublishing.orgnih.gov
| Cell Line | Treatment | Effect on Sgo1 Localization | Method of Assessment | Reference |
| HeLa | 10 µM this compound | Delocalization/loss of centromeric Sgo1. | Immunofluorescence | royalsocietypublishing.org |
| HCT116 | This compound | Markedly reduced Sgo1 levels at the centromere. | Immunofluorescence | nih.gov |
Effects on Chromosomal Passenger Complex (CPC) Localization
The Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, is essential for correcting erroneous kinetochore-microtubule attachments and for cytokinesis. nih.govelifesciences.org The localization of the CPC to the centromere is partially dependent on the BUB1-Sgo1 pathway. elifesciences.orgrupress.org
Research indicates that the inhibition of BUB1 kinase activity by this compound affects the centromeric localization of the CPC. nih.govelifesciences.org Treatment with this compound leads to a partial displacement of CPC components from the centromeres. royalsocietypublishing.org In cells treated with this compound, Aurora B has been observed to be reduced at the centromere and to relocalize along the inter-sister chromatid axis. elifesciences.orgnih.gov This suggests that while BUB1 kinase activity contributes to the stable localization of the CPC at the centromere, other pathways are also involved. royalsocietypublishing.orgelifesciences.org
| Cell Line | Treatment | Effect on CPC Localization | Key Findings | Reference |
| HeLa | 3 µM this compound | Partial displacement of CPC components from centromeres. | Residual CPC remains at centromeres. | royalsocietypublishing.org |
| HeLa, RPE1 | This compound | Loss of CPC subunits from centromeres/kinetochores. | Aurora B relocalizes to chromosome arms. | elifesciences.org |
| HCT116 | This compound | Centromeric levels of Aurora B reduced by ~40%. | Aurora B localizes along the inter-sister chromatid axis. | nih.gov |
Cellular Phenotypes and Mechanistic Insights from Bub1 Kinase Inhibition by Bay 320 in Model Systems
Modulation of Mitotic Progression and Chromosome Dynamics in Cultured Cells
Effects on Chromosome Arm Resolution and Cohesion
A primary consequence of BUB1 kinase inhibition with BAY-320 is the impairment of chromosome arm resolution. nih.govnih.gov In cells treated with this compound, sister chromatid arms often remain paired, in contrast to the typical X-shape of chromosomes observed in control cells. elifesciences.org This phenotype is linked to the role of BUB1 in regulating the localization of key cohesion proteins. nih.gov
Specifically, BUB1 kinase activity is crucial for the proper localization of Shugoshin (Sgo) proteins, which protect centromeric cohesion. nih.gov Treatment with this compound leads to a significant reduction in the levels of Sgo1 and Sgo2 at the centromeres, with Sgo2 showing a notable redistribution to the chromosome arms. nih.govelifesciences.org This mislocalization of Sgo proteins is a direct consequence of the inhibition of BUB1-mediated phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key step in recruiting Sgo1 to the kinetochores. royalsocietypublishing.orgbub1.com
The inhibition of BUB1 also affects the localization of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. elifesciences.orgnih.gov In this compound treated cells, CPC components are partially displaced from the centromeres. royalsocietypublishing.org This leads to a reduction in the phosphorylation of Aurora B substrates at the centromere, further contributing to defects in chromosome cohesion and resolution. elifesciences.orgscispace.com
Analysis of Chromosome Alignment and Segregation Errors
Despite the pronounced effects on chromosome arm cohesion, the inhibition of BUB1 kinase activity by this compound has a surprisingly minor impact on chromosome alignment and segregation when administered as a single agent. nih.govelifesciences.org Studies have shown that BUB1's catalytic activity is largely dispensable for the process of chromosome congression to the metaphase plate. nih.govnih.gov For instance, in HeLa cells, over 90% of this compound-inhibited cells achieve complete chromosome alignment, a rate comparable to control cells. elifesciences.org
This is attributed to the fact that while BUB1 kinase activity is inhibited, its scaffolding function, which is important for the recruitment of other proteins like CENP-E to the kinetochores, remains intact. nih.govelifesciences.org Consequently, the levels of Aurora B at the centromeres, although reduced, appear to be sufficient to ensure largely faithful chromosome segregation. elifesciences.org However, some studies have reported a minor but significant increase in the time taken to complete mitosis and a slight increase in chromosome mis-segregation and micronucleation in certain cell lines treated with this compound, suggesting a subtle role for BUB1 kinase activity in the efficiency of these processes. royalsocietypublishing.orgnih.gov
Interplay with Spindle Assembly Checkpoint (SAC) Function in Cellular Contexts
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle. royalsocietypublishing.org While BUB1 is a central component of the SAC, research using this compound has revealed that its kinase activity is largely dispensable for SAC function. nih.govelifesciences.org
Studies have shown that treatment with this compound has only minor effects on the ability of cells to arrest in mitosis in the presence of spindle poisons like nocodazole. nih.govtandfonline.com This indicates that the scaffolding function of BUB1, which is essential for the recruitment of other checkpoint proteins such as Mad1 and BubR1, is the primary contributor to SAC signaling. tandfonline.comresearchgate.net While BUB1 depletion leads to a significant weakening of the SAC, inhibition of its kinase activity alone does not. elifesciences.org This distinction highlights the value of specific inhibitors like this compound in dissecting the multifaceted roles of proteins like BUB1. elifesciences.orgbiorxiv.org
Combinatorial Research Strategies with this compound in Cellular Models
The observation that single-agent BUB1 kinase inhibition has a modest effect on cell viability has led to the exploration of combinatorial strategies, revealing potent synergistic interactions with other anti-cancer agents. aacrjournals.orgelifesciences.org
Synergistic Effects with Microtubule-Targeting Agents (e.g., Paclitaxel)
A significant finding is the synergistic effect observed when this compound is combined with low doses of microtubule-targeting agents like paclitaxel (B517696). aacrjournals.orgelifesciences.orgnih.gov Paclitaxel works by stabilizing microtubules, which can lead to spindle defects and an increased rate of chromosome attachment errors. elifesciences.org While low, clinically relevant doses of paclitaxel alone may only modestly impair cell proliferation, the addition of this compound dramatically enhances its anti-proliferative and cytotoxic effects. elifesciences.orgtandfonline.com
This synergy arises from the cell's compromised ability to correct the attachment errors induced by paclitaxel when BUB1 kinase activity is inhibited. aacrjournals.org The dyslocalization of the CPC, a consequence of BUB1 inhibition, impairs the cell's error correction machinery. aacrjournals.org This leads to severe chromosome segregation defects and a significant increase in aneuploidy and cell death, particularly in aneuploid cancer cells like HeLa. aacrjournals.orgtandfonline.com The combination of this compound and paclitaxel has been shown to result in remarkable impairment of both chromosome segregation and cell proliferation. elifesciences.orgnih.gov
| Cell Line | Combination Effect with Paclitaxel | Outcome | Reference |
| HeLa | Synergistic | Impaired chromosome segregation, decreased cell proliferation | elifesciences.org |
| RPE1 | Less pronounced synergy than HeLa | --- | elifesciences.org |
| Non-small cell lung cancer cells | Synergistic | --- | elifesciences.org |
Combinations with DNA Damage Response Pathway Inhibitors (e.g., ATR, PARP Inhibitors)
Research has also explored the combination of BUB1 inhibition with inhibitors of the DNA Damage Response (DDR) pathway, such as ATR and PARP inhibitors. aacrjournals.org The rationale is that compromising the integrity of mitosis through BUB1 inhibition could sensitize cells to agents that target DNA repair mechanisms.
Studies with the related BUB1 inhibitor, BAY 1816032, which shares a similar mechanism of action with this compound, have shown synergistic or additive effects when combined with ATR inhibitors (like AZ20) and PARP inhibitors (like olaparib). scispace.comaacrjournals.org For instance, the combination of BUB1 inhibition and ATR inhibition showed synergy in ATM-proficient cells. aacrjournals.org Similarly, combining BUB1 inhibition with a PARP inhibitor led to a significant reduction in tumor size in xenograft models compared to either agent alone. aacrjournals.org These findings suggest that targeting both mitotic integrity and DNA damage repair can be a powerful anti-cancer strategy. scispace.comaacrjournals.org
| Combination Agent | Cell Lines / Models | Observed Effect | Reference |
| ATR Inhibitor (AZ20) | MDA-MB-468 (ATM-proficient) | Synergistic | aacrjournals.org |
| PARP Inhibitor (Olaparib) | HeLa, Triple-negative breast cancer xenografts | Additive/Synergistic, increased chromosome mis-segregation, reduced tumor growth | aacrjournals.org |
Research Applications in Cell Proliferation and Survival Studies (in vitro models)
The small molecule this compound is a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase, a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and accurate chromosome segregation during mitosis. elifesciences.orgnih.govroyalsocietypublishing.org In vitro studies utilizing various model systems, primarily cancer cell lines, have been instrumental in dissecting the catalytic functions of BUB1 and understanding the cellular consequences of its inhibition by this compound.
This compound effectively inhibits BUB1 kinase activity in biochemical and cellular assays. nih.gov In vitro kinase assays demonstrated its ability to inhibit the recombinant catalytic domain of human BUB1. elifesciences.org In cellular models, such as HeLa and hTERT-RPE1 cells, treatment with this compound leads to a drastic reduction in the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key substrate of BUB1. elifesciences.orgnih.gov This inhibition of H2A phosphorylation validates the on-target efficacy of this compound in intact cells. elifesciences.org
| Compound | Target | IC50 (in vitro) | Cell Lines Tested | Reference |
| This compound | BUB1 kinase | 680 ± 280 nM | HeLa, hTERT-RPE1 | elifesciences.org |
IC50 value determined in the presence of 2 mM ATP against the recombinant catalytic domain of human BUB1.
A critical application of this compound in research has been in combination studies, particularly with microtubule-targeting agents like Paclitaxel. While this compound as a monotherapy shows limited impact on cell proliferation, its combination with low doses of Paclitaxel leads to a synergistic impairment of cell proliferation and a significant increase in chromosome segregation errors. elifesciences.orgnih.govtandfonline.com This sensitization is thought to occur because BUB1 kinase activity is crucial for correcting the erroneous microtubule-kinetochore attachments induced by taxanes. aacrjournals.org In the presence of this compound, cells are unable to resolve these errors, leading to severe mitotic defects, prolonged mitotic arrest, and ultimately, cell death. elifesciences.orgaacrjournals.org
| Cell Line | Treatment | Effect on Cell Proliferation | Effect on Chromosome Segregation | Reference |
| HeLa | This compound | Minor effect | Minor increase in mis-segregation | elifesciences.orgaacrjournals.org |
| HeLa | Paclitaxel (low dose) | Moderate impairment | Moderate increase in mis-segregation | elifesciences.orgaacrjournals.org |
| HeLa | This compound + Paclitaxel | Synergistic impairment | Strong increase in severe defects | elifesciences.orgtandfonline.comaacrjournals.org |
| RPE1 | This compound | Minor effect | Minor effect | elifesciences.org |
| RPE1 | This compound + Paclitaxel | Impaired proliferation | Impaired segregation | elifesciences.org |
Studies using another BUB1 inhibitor, BAY 1816032, which shares a similar mechanism with this compound, further support these findings. The combination of BUB1 inhibition with paclitaxel in HeLa cells extended the median time in mitosis by a factor of three and significantly increased the fraction of cells undergoing death during mitosis. aacrjournals.org Furthermore, research has shown that prolonged treatment with higher concentrations of this compound can impair the growth of various cancer cell lines, leading to increased cell death that primarily occurs during interphase, suggesting potential non-mitotic functions of BUB1 or possible off-target effects at these concentrations. researchgate.netroyalsocietypublishing.org
Comparative Analysis and Methodological Considerations for Bay 320 in Academic Research
Comparison with Other BUB1 Inhibitors (e.g., 2OH-BNPP1, BAY 1816032) as Research Tools
Several small molecules have been identified as inhibitors of BUB1 kinase, each with distinct properties that make them suitable for different experimental contexts. A comparative analysis of BAY-320 with other notable BUB1 inhibitors, such as 2OH-BNPP1 and BAY 1816032, highlights their respective strengths and weaknesses as research tools. royalsocietypublishing.orgnih.govbub1.com
2OH-BNPP1 is a bulky ATP analog that has been used in studies of BUB1 function. nih.gov However, research indicates that it is a rather unselective kinase inhibitor, showing activity against several other kinases, including PDGF-Rβ, CSF1-R, VEGF-R2, and VEGF-R3, with IC50 values in the 30 to 100 nmol/L range. aacrjournals.org This lack of specificity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to BUB1 inhibition. aacrjournals.org In cell-based assays, 2OH-BNPP1 was found to be ineffective at inhibiting BUB1, even at concentrations where this compound showed significant activity. royalsocietypublishing.orgresearchgate.net Specifically, while both compounds inhibit recombinant BUB1 in vitro with similar IC50 values (0.60 µM for 2OH-BNPP1 and 0.56 µM for this compound), 2OH-BNPP1 fails to inhibit BUB1-mediated phosphorylation of histone H2A at T120 (H2ApT120) or the localization of the downstream effector Sgo1 in cells. royalsocietypublishing.orgnih.gov This suggests that 2OH-BNPP1 may have poor cell permeability or stability, limiting its utility for in cellulo studies.
BAY 1816032 represents a more recent and highly selective BUB1 kinase inhibitor. aacrjournals.orgnih.gov It boasts a potent IC50 of 7 nM against BUB1 and demonstrates excellent selectivity across a large panel of kinases. medchemexpress.com Unlike this compound, BAY 1816032 possesses favorable pharmacokinetic properties, making it suitable for in vivo studies in animal models. aacrjournals.org It has been shown to effectively abrogate H2A-T120 phosphorylation in cells with an IC50 of 29 nM and exhibits a long target residence time. aacrjournals.orgmedchemexpress.com While this compound is an excellent tool for biochemical and cellular experiments, its limited pharmacokinetic profile precludes its use in vivo. aacrjournals.org Therefore, BAY 1816032 emerges as a superior tool for preclinical investigations that require a systemically available BUB1 inhibitor. researchgate.net
The following table provides a comparative overview of these BUB1 inhibitors:
Table 1: Comparison of BUB1 Inhibitors| Feature | This compound | 2OH-BNPP1 | BAY 1816032 |
|---|---|---|---|
| In Vitro Potency (IC50) | ~680 nM elifesciences.org | ~600 nM royalsocietypublishing.org | 7 nM medchemexpress.com |
| Cellular Efficacy | Effective royalsocietypublishing.orgresearchgate.net | Ineffective royalsocietypublishing.orgresearchgate.net | Effective aacrjournals.org |
| Selectivity | High elifesciences.org | Low aacrjournals.org | Very High aacrjournals.org |
| Suitability for In Vivo Studies | No aacrjournals.org | No | Yes aacrjournals.org |
| Primary Use | Biochemical and cellular assays aacrjournals.org | In vitro kinase assays royalsocietypublishing.org | In vitro, cellular, and in vivo studies aacrjournals.org |
Strengths and Limitations of this compound for Investigating BUB1 Catalytic Function
This compound has proven to be a valuable tool for dissecting the specific roles of BUB1's catalytic activity in cellular processes. elifesciences.org
Strengths:
Specificity and Cellular Efficacy: this compound is a selective, ATP-competitive inhibitor of BUB1 kinase. elifesciences.orgmedchemexpress.com It has demonstrated potent inhibition of BUB1 in both in vitro kinase assays and intact cells. elifesciences.orgnih.gov In a panel of 222 protein kinases, this compound showed minimal cross-reactivity, and a subsequent binding assay against 407 human kinases confirmed its high selectivity for BUB1. elifesciences.orgelifesciences.org This high specificity is crucial for attributing observed cellular effects directly to the inhibition of BUB1's catalytic function. elifesciences.org In cellular assays, this compound effectively reduces the phosphorylation of the key BUB1 substrate, histone H2A at threonine 120 (H2A-pT120). elifesciences.orgnih.gov This inhibition leads to downstream consequences such as the reduced localization of Shugoshin (Sgo1) to centromeres, a key event in protecting centromeric cohesion. royalsocietypublishing.orgelifesciences.org
Tool for Differentiating Catalytic vs. Scaffolding Functions: By comparing the cellular phenotypes induced by this compound with those resulting from BUB1 protein depletion (e.g., via siRNA), researchers can distinguish between the catalytic and non-catalytic (scaffolding) functions of BUB1. elifesciences.orgnih.gov Studies using this compound have suggested that the catalytic activity of BUB1 is largely dispensable for the spindle assembly checkpoint (SAC) but is important for the proper localization of the Chromosomal Passenger Complex (CPC) and for resolving chromosome arm cohesion. elifesciences.org
Limitations:
Limited Pharmacokinetic Properties for in vivo Studies: A significant limitation of this compound is its unsuitability for in vivo investigations due to unfavorable pharmacokinetic properties. royalsocietypublishing.orgaacrjournals.org This restricts its application to in vitro and cell culture-based experiments. For animal studies, more recently developed inhibitors like BAY 1816032 are required. aacrjournals.org
Potential for Off-Target Effects at High Concentrations: While highly selective, some studies have noted that the concentrations of this compound required to achieve maximal inhibition in cells (typically in the micromolar range) could potentially lead to off-target effects. royalsocietypublishing.orgnih.gov Preliminary experiments have suggested that at the concentrations needed to observe certain mitotic phenotypes, off-target effects might occur, highlighting the need for careful dose-response analyses and control experiments. researchgate.netresearchgate.net
Minor Effects on Mitotic Progression Alone: Treatment with this compound alone has been shown to have only minor effects on mitotic progression and SAC function in some cell lines. elifesciences.orgtandfonline.com However, it sensitizes cancer cells to microtubule-targeting agents like paclitaxel (B517696), leading to significant chromosome segregation errors and reduced cell proliferation. elifesciences.orgtandfonline.com This suggests that its full impact may only be observable under conditions of mitotic stress.
Development of Cell-Based Assays for BUB1 Inhibition Using this compound
The availability of a potent and specific inhibitor like this compound has facilitated the development of robust cell-based assays to monitor BUB1 kinase activity. royalsocietypublishing.orgelifesciences.org
A key assay involves monitoring the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a direct and well-validated substrate of BUB1. elifesciences.orgnih.gov This can be achieved through several methods:
Immunofluorescence Microscopy: Cells treated with this compound can be fixed and stained with antibodies specific for H2A-pT120. The reduction in the fluorescent signal at kinetochores provides a quantitative measure of BUB1 inhibition. elifesciences.orgnih.gov Near-maximal inhibition of H2A-pT120 staining has been observed with this compound concentrations of 3–10 μM in HeLa and RPE1 cells. elifesciences.org
Western Blotting: Histones can be purified from cells treated with this compound, and the levels of H2A-pT120 can be assessed by Western blotting. This method provides a direct biochemical confirmation of BUB1 inhibition within the cellular context. elifesciences.orgnih.gov
Engineered Cell Lines: To create a more specific and robust assay, researchers have developed cell lines that overexpress a fusion protein consisting of the BUB1 kinase domain fused to a histone protein (e.g., H2B). royalsocietypublishing.orgresearchgate.net This tethers the kinase domain to chromatin, leading to a strong, ectopic H2A-pT120 signal along the chromosome arms. royalsocietypublishing.orgresearchgate.net The inhibition of this ectopic signal by this compound provides a clear and specific readout for the inhibitor's cellular efficacy, minimizing interference from off-target effects. royalsocietypublishing.orgresearchgate.net This type of assay was instrumental in demonstrating the superior cellular activity of this compound compared to 2OH-BNPP1. royalsocietypublishing.org
Table 2: Cell-Based Assays Utilizing this compound
| Assay Type | Principle | Readout | Key Findings with this compound |
|---|---|---|---|
| Immunofluorescence | Quantifies H2A-pT120 levels at kinetochores in fixed cells. | Reduction in fluorescent signal. | Dose-dependent inhibition of H2A-pT120; near-maximal effect at 3-10 µM. elifesciences.orgnih.gov |
| Western Blotting | Detects H2A-pT120 in purified histone extracts. | Reduction in protein band intensity. | Drastic reduction in H2A-pT120 levels upon treatment. elifesciences.orgnih.gov |
| Engineered Cell Lines (e.g., H2B-BUB1c fusion) | Overexpression of a chromatin-tethered BUB1 kinase domain creates a strong, ectopic H2A-pT120 signal. | Inhibition of the ectopic H2A-pT120 signal. | Effective inhibition by this compound, but not by 2OH-BNPP1, confirming this compound's superior cellular efficacy. royalsocietypublishing.orgresearchgate.net |
| Downstream Effector Localization | Monitors the localization of BUB1-dependent proteins like Sgo1. | Reduction of Sgo1 at centromeres. | this compound treatment leads to a significant reduction in centromeric Sgo1 levels. royalsocietypublishing.orgelifesciences.org |
Future Directions in Bub1 Kinase Research Utilizing Small Molecule Inhibitors
Advancing the Understanding of BUB1 Catalytic and Scaffolding Roles
A central, long-standing question in cell biology has been the relative importance of BUB1's enzymatic (catalytic) activity versus its function as a structural (scaffolding) protein. royalsocietypublishing.orgrupress.orgnih.gov The use of selective small molecule inhibitors, such as BAY-320 and its analog BAY-524, has been pivotal in addressing this question. elifesciences.orgnih.gov By comparing the cellular effects of these inhibitors with phenotypes resulting from the depletion of the entire BUB1 protein, researchers can differentiate between its catalytic and non-catalytic functions. elifesciences.orgnih.gov
Studies utilizing this compound have demonstrated that the specific inhibition of BUB1's kinase activity has only minor effects on mitotic progression and the core function of the spindle assembly checkpoint (SAC). elifesciences.orgnih.gov This is in stark contrast to the depletion of the BUB1 protein, which leads to significant defects in chromosome alignment and a weakened SAC. nih.gov These findings strongly suggest that the catalytic activity of BUB1 is largely dispensable for these critical mitotic processes. elifesciences.orgnih.gov Instead, the evidence points to BUB1's primary role as a scaffold, providing a platform for the recruitment and assembly of other essential checkpoint proteins at the kinetochores. elifesciences.orgnih.govresearchgate.net While some studies using catalytically inactive BUB1 mutants have shown a role in chromosome congression and SAC function, the use of potent inhibitors like this compound has clarified that the scaffolding function is paramount for the SAC. elifesciences.orgelifesciences.org
Table 1: In Vitro and Cellular Inhibition Data for this compound
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| In Vitro IC₅₀ | 680 ± 280 nM | Recombinant human Bub1 (catalytic domain), 2 mM ATP | elifesciences.orgglpbio.com |
| Cellular Inhibition | Near-maximal | 3–10 µM | HeLa and RPE1 cells, monitored by phospho-H2A-T120 staining | elifesciences.org |
Identification of Novel Molecular Interactants and Signaling Pathways Influenced by BUB1 Kinase Activity
While BUB1's kinase function may not be essential for the SAC, it is not inert. The use of this compound has been crucial in identifying specific downstream signaling events that are dependent on BUB1's catalytic activity. A primary and well-documented function is the phosphorylation of Histone H2A at threonine 120 (H2A-pT120). royalsocietypublishing.orgelifesciences.orgresearchgate.net This phosphorylation event is a key step in recruiting Shugoshin (Sgo) proteins to the centromere. royalsocietypublishing.orgnih.gov
Development of Next-Generation BUB1 Inhibitors for Advanced Research Applications
Small molecule inhibitors like this compound have proven to be excellent tools for dissecting BUB1's catalytic functions in cellular experiments. aacrjournals.org However, their utility for in vivo studies in preclinical models is limited by their pharmacokinetic properties. aacrjournals.org This limitation has spurred the development of next-generation BUB1 inhibitors.
One such advanced compound is BAY 1816032, which was developed based on the knowledge gained from earlier inhibitors. aacrjournals.org BAY 1816032 is a potent and highly selective BUB1 kinase inhibitor with improved bioavailability, making it suitable for in vivo investigations. aacrjournals.orgbayer.com The development of such compounds is critical for validating BUB1 as a potential therapeutic target in animal models and eventually in clinical settings. aacrjournals.org
Furthermore, some studies have suggested that this compound may have off-target effects at the higher concentrations required for complete inhibition in cells. royalsocietypublishing.orgnih.govnih.gov This highlights an ongoing need for the development of even more potent and selective BUB1 inhibitors to ensure that observed phenotypes are solely the result of BUB1 inhibition, thereby providing clearer and more reliable tools for advanced research. royalsocietypublishing.orgnih.govnih.gov
Elucidating Mechanistic Basis for Synergistic Effects in Preclinical Disease Models
A significant finding from research involving this compound is its ability to act synergistically with other anti-cancer agents, particularly microtubule-targeting drugs like Paclitaxel (B517696). elifesciences.orgnih.gov While inhibition of BUB1 kinase activity by this compound alone causes only minor mitotic defects, it sensitizes cancer cells to low, clinically relevant doses of Paclitaxel. elifesciences.orgnih.gov
The mechanistic basis for this synergy lies in the combined assault on chromosome segregation. Low-dose Paclitaxel induces spindle defects, creating a situation where the cell is more reliant on its error correction machinery. elifesciences.org By inhibiting BUB1's kinase activity with this compound, the proper localization of the CPC is disrupted, compromising the cell's ability to resolve these attachment errors. aacrjournals.org This dual insult leads to a remarkable increase in chromosome missegregation and a subsequent reduction in cell proliferation and survival. elifesciences.orgnih.gov This synergistic effect has been confirmed in various cancer cell lines, including HeLa and non-small cell lung cancer cells. elifesciences.orgnih.gov The principle of combining BUB1 inhibition with other therapies has been extended with next-generation inhibitors like BAY 1816032, which show synergistic or additive effects when combined with taxanes (paclitaxel, docetaxel), ATR inhibitors, and PARP inhibitors in preclinical models. aacrjournals.org
Table 2: Observed Synergistic Effects with BUB1 Kinase Inhibition
| BUB1 Inhibitor | Combination Agent | Cell Line(s) | Observed Synergistic Effect | Source |
|---|---|---|---|---|
| This compound | Paclitaxel | HeLa, NCI-H1299 (NSCLC) | Impaired chromosome segregation, reduced cell proliferation | elifesciences.orgnih.gov |
| This compound | Mps1 Inhibition (Reversine) | HeLa | Similar synergistic effects to Paclitaxel combination | elifesciences.org |
| BAY 1816032 | Taxanes (Paclitaxel, Docetaxel) | Various cancer cell lines | Additive/synergistic antiproliferative effects | aacrjournals.org |
| BAY 1816032 | PARP Inhibitors (Olaparib) | Triple-negative breast cancer xenografts | Significant reduction in tumor size | aacrjournals.org |
| BAY 1816032 | ATR Inhibitors | Cellular assays | Synergistic/additive effects | aacrjournals.org |
Table of Compounds Mentioned
| Compound Name | Type/Target |
|---|---|
| 5-Iodotubercidin | Haspin kinase inhibitor |
| Aurora B | Protein kinase |
| BAY 1816032 | BUB1 kinase inhibitor |
| This compound | BUB1 kinase inhibitor |
| BAY-524 | BUB1 kinase inhibitor |
| Borealin | CPC subunit |
| BubR1 | Mitotic checkpoint protein |
| Cdc20 | APC/C co-activator |
| Cisplatin | Chemotherapy agent |
| Docetaxel | Chemotherapy agent (Taxane) |
| Haspin | Protein kinase |
| INCENP | CPC subunit |
| Mad1 | Mitotic checkpoint protein |
| Mad2 | Mitotic checkpoint protein |
| Mps1 | Protein kinase |
| Olaparib | PARP inhibitor |
| Paclitaxel | Chemotherapy agent (Taxane) |
| Plk1 | Protein kinase |
| Reversine | Mps1 kinase inhibitor |
Q & A
(Basic) What analytical techniques are essential for confirming the structural identity and purity of BAY-320 in preclinical research?
Answer:
To confirm structural identity and purity, researchers should employ a combination of orthogonal analytical methods:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection (λ = 230–280 nm) and gradient elution (e.g., acetonitrile/water) .
- Nuclear Magnetic Resonance (NMR): Perform , , and 2D NMR (COSY, HSQC) to verify structural integrity. Ensure deuterated solvents (e.g., DMSO-d6) are used for sample preparation .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) is recommended for polar compounds like this compound .
- X-ray Crystallography (if applicable): For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .
Key Validation Steps:
- Cross-validate results across techniques.
- Include certified reference materials (CRMs) for calibration.
- Document all parameters (e.g., column type, solvent gradients) to ensure reproducibility .
(Basic) What considerations are critical when designing initial in vitro assays to assess this compound's biological activity?
Answer:
- Cell Line Selection: Use disease-relevant cell lines (e.g., cancer models for oncology studies) with proper authentication (e.g., STR profiling) to avoid misidentification .
- Dose Range: Test a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include vehicle controls (e.g., DMSO ≤0.1%) .
- Endpoint Selection: Combine viability assays (MTT/CellTiter-Glo) with functional readouts (e.g., apoptosis markers, kinase activity).
- Replicates: Use triplicate wells per concentration to account for biological variability .
Data Interpretation:
- Normalize results to positive/negative controls.
- Apply nonlinear regression models (e.g., Hill equation) for dose-response curves .
(Advanced) How should researchers resolve conflicting reports about this compound's target engagement across experimental models?
Answer:
Contradictory findings may arise from model-specific variables (e.g., cell type, assay conditions). A systematic approach includes:
Orthogonal Validation: Use multiple techniques (e.g., thermal shift assays, CRISPR knockouts, and cellular thermal shift assays [CETSA]) to confirm target binding .
Contextual Analysis: Compare experimental conditions (e.g., pH, cofactors, incubation time) across studies. For example, kinase inhibition may vary with ATP concentration .
Meta-Analysis: Aggregate data from independent studies using tools like RevMan or R’s metafor package. Apply random-effects models to account for heterogeneity .
Example Workflow:
| Step | Method | Purpose |
|---|---|---|
| 1 | CETSA | Confirm target binding in live cells |
| 2 | siRNA Knockdown | Assess phenotypic concordance |
| 3 | Structural Docking | Predict binding affinity variations |
(Advanced) What computational strategies optimize predictions of this compound's off-target interactions?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate this compound’s binding to off-target proteins (e.g., cytochrome P450 enzymes) using software like GROMACS. Analyze RMSD and binding free energy (MM-PBSA) .
- Quantitative Structure-Activity Relationship (QSAR): Train models on public databases (e.g., ChEMBL) to predict ADMET properties. Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors .
- Network Pharmacology: Map this compound’s targets onto disease-associated pathways (e.g., KEGG) to identify unintended signaling effects .
Validation:
- Compare predictions with in vitro toxicity screens (e.g., hERG inhibition assays).
- Use cheminformatics tools (e.g., SwissADME) to flag high-risk substructures .
(Advanced) How can multi-omics integration elucidate this compound's mechanism of action?
Answer:
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (DEGs). Use pathway enrichment tools (e.g., DAVID, GSEA) .
- Proteomics: Apply LC-MS/MS to quantify protein abundance changes. Validate hits via Western blot .
- Metabolomics: Use NMR or GC-MS to track metabolic shifts (e.g., TCA cycle intermediates) .
Integration Workflow:
Data Normalization: Remove batch effects using ComBat or RUVseq.
Network Analysis: Build interaction networks (e.g., STRING-DB) to identify hub nodes.
Machine Learning: Apply random forests or SVMs to prioritize biomarkers .
(Basic) What ethical guidelines govern this compound's use in animal studies?
Answer:
- 3Rs Principle: Ensure Replacement, Reduction, and Refinement. Use the minimum animal number required for statistical power .
- IACUC Approval: Submit detailed protocols for review, including endpoints (e.g., tumor size limits) and humane euthanasia criteria .
- Data Transparency: Report negative results to avoid publication bias .
Documentation:
- Maintain logs of housing conditions, diet, and veterinary care.
- Adhere to ARRIVE guidelines for reporting in vivo experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
